2-(1H-Pyrazol-3-Yl)Pyridine
Overview
Description
2-(1H-Pyrazol-3-Yl)Pyridine, also known as PYP, is a heterocyclic organic compound that has gained attention in the scientific community due to its potential applications in various fields. PYP is a pyrazolylpyridine derivative that has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine is not fully understood, but it is believed to be due to its ability to interact with metal ions, such as copper and zinc. 2-(1H-Pyrazol-3-Yl)Pyridine has been shown to bind to copper ions with high affinity, which may explain its potential use as a fluorescent probe for the detection of copper ions in biological systems. 2-(1H-Pyrazol-3-Yl)Pyridine has also been shown to interact with zinc ions, which may explain its potential use as a therapeutic agent for the treatment of Alzheimer's disease.
Biochemical and Physiological Effects
2-(1H-Pyrazol-3-Yl)Pyridine has been shown to exhibit various biochemical and physiological effects, including its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine has also been shown to exhibit antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-Pyrazol-3-Yl)Pyridine in lab experiments include its ease of synthesis, high stability, and potential for use in various fields, such as medicinal chemistry, materials science, and catalysis. The limitations of using 2-(1H-Pyrazol-3-Yl)Pyridine in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Future Directions
There are several future directions for the research of 2-(1H-Pyrazol-3-Yl)Pyridine, including its potential use as a therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine may also have potential applications in materials science and catalysis, as well as in the development of novel fluorescent probes for the detection of metal ions in biological systems. Further research is needed to fully understand the mechanism of action of 2-(1H-Pyrazol-3-Yl)Pyridine and its potential applications in various fields.
Scientific Research Applications
2-(1H-Pyrazol-3-Yl)Pyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(1H-Pyrazol-3-Yl)Pyridine has been investigated as a potential therapeutic agent for the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. 2-(1H-Pyrazol-3-Yl)Pyridine has also been studied for its potential use as a fluorescent probe for the detection of metal ions, such as copper and zinc, in biological systems. In materials science, 2-(1H-Pyrazol-3-Yl)Pyridine has been investigated for its potential use as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 2-(1H-Pyrazol-3-Yl)Pyridine has been studied for its potential use as a catalyst for various chemical reactions, such as the Suzuki-Miyaura coupling reaction.
properties
IUPAC Name |
2-(1H-pyrazol-5-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c1-2-5-9-7(3-1)8-4-6-10-11-8/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKEWOTUTAYJWQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30383939, DTXSID201257571 | |
Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
75415-03-1, 192711-21-0 | |
Record name | 2-(1H-Pyrazol-3-Yl)Pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30383939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Dihydro-2-(3H-pyrazol-3-ylidene)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201257571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-Pyrazol-3-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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